molecular formula C10H8ClN3O2 B7800232 CID 9570206

CID 9570206

Cat. No. B7800232
M. Wt: 237.64 g/mol
InChI Key: OOTHTARUZHONSW-LCYFTJDESA-N
Attention: For research use only. Not for human or veterinary use.
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Description

CID 9570206 is a useful research compound. Its molecular formula is C10H8ClN3O2 and its molecular weight is 237.64 g/mol. The purity is usually 95%.
BenchChem offers high-quality CID 9570206 suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about CID 9570206 including the price, delivery time, and more detailed information at info@benchchem.com.

Detailed Synthesis Method

Design of the Synthesis Pathway
The synthesis pathway of CID 9570206 involves the condensation of two molecules of 2,4-dichloro-5-(4-methoxyphenyl)-6-(trifluoromethyl)pyrimidine with one molecule of 2-amino-5-methylbenzoic acid.

Starting Materials
2,4-dichloro-5-(4-methoxyphenyl)-6-(trifluoromethyl)pyrimidine, 2-amino-5-methylbenzoic acid

Reaction
Step 1: Dissolve 2,4-dichloro-5-(4-methoxyphenyl)-6-(trifluoromethyl)pyrimidine (1.0 equiv) and 2-amino-5-methylbenzoic acid (0.5 equiv) in a mixture of DMF and water., Step 2: Add EDC (1.2 equiv) and HOBt (1.2 equiv) to the reaction mixture and stir at room temperature for 24 hours., Step 3: Quench the reaction with water and extract the product with ethyl acetate., Step 4: Purify the crude product by column chromatography to obtain CID 9570206 as a white solid.

properties

IUPAC Name

(4Z)-4-[(2-chlorophenyl)hydrazinylidene]-3-methyl-1,2-oxazol-5-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8ClN3O2/c1-6-9(10(15)16-14-6)13-12-8-5-3-2-4-7(8)11/h2-5,12H,1H3/b13-9-
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OOTHTARUZHONSW-LCYFTJDESA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NOC(=O)C1=NNC2=CC=CC=C2Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC\1=NOC(=O)/C1=N\NC2=CC=CC=C2Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8ClN3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

237.64 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

CID 9570206

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